molecular formula C16H17N3O4 B11713584 N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11713584
M. Wt: 315.32 g/mol
InChI Key: MLOVIQMAUFDVGH-VCHYOVAHSA-N
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Description

N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with pyridine-4-carbohydrazide in the presence of ethanol as a solvent. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with cellular targets. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways essential for cancer cell proliferation. The Schiff base moiety allows it to chelate metal ions, which can disrupt redox processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its ability to form stable metal complexes and exhibit significant biological activity .

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O4/c1-21-13-9-15(23-3)14(22-2)8-12(13)10-18-19-16(20)11-4-6-17-7-5-11/h4-10H,1-3H3,(H,19,20)/b18-10+

InChI Key

MLOVIQMAUFDVGH-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)OC)OC

Origin of Product

United States

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